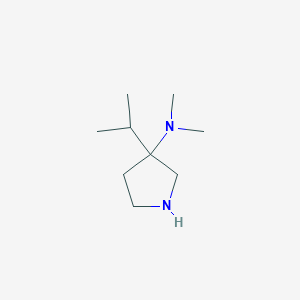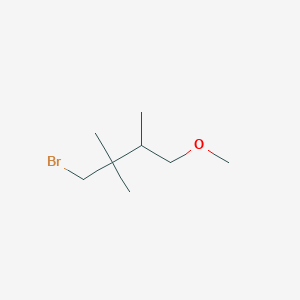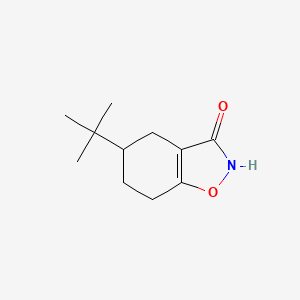
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the propan-2-amine group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding imidazole derivative.
Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: A similar compound with a hydroxyl group.
4,5-dihydro-1H-imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H13N3/c1-6(2,7)5-8-3-4-9-5/h3-4,7H2,1-2H3,(H,8,9) |
InChI Key |
WOCSROBZETXEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NCCN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




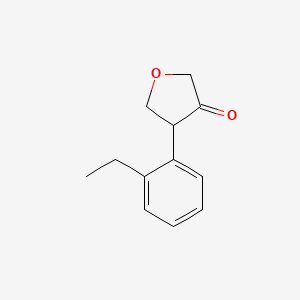
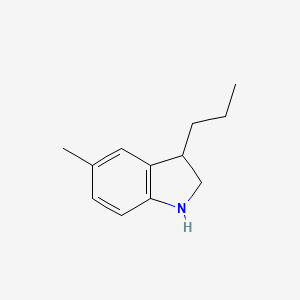
![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)

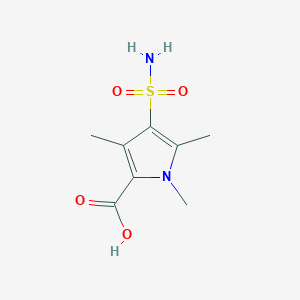
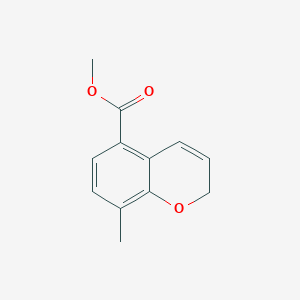

![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
